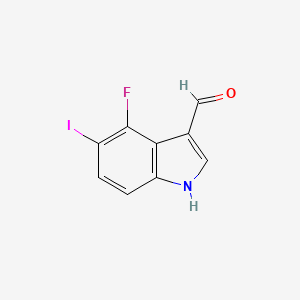

4-Fluoro-5-iodoindole-3-carbaldehyde

描述

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry Research

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery and organic synthesis. nih.govresearchgate.netijpsr.com This structural motif is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of biologically active secondary metabolites. nih.govbohrium.com In the realm of medicinal chemistry, the indole nucleus is a core component of numerous approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netmdpi.com

The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it amenable to a variety of chemical transformations, allowing for the synthesis of diverse and complex molecular architectures. biosynth.com Its ability to participate in hydrogen bonding and π-π stacking interactions contributes to its capacity to bind to a wide range of biological targets, including enzymes and receptors. researchgate.net This versatility has cemented the indole nucleus as a fundamental building block in the development of new therapeutic agents. nih.govbiosynth.com

Role of the Indole-3-carbaldehyde Scaffold as a Synthetic Intermediate and Bioactive Core

Indole-3-carbaldehyde, also known as 3-formylindole, is a key derivative of the indole family that serves as a versatile synthetic intermediate. ekb.egresearchgate.net The aldehyde functional group at the C3 position provides a reactive handle for a multitude of chemical reactions, including condensations, oxidations, and reductions, enabling the construction of more complex indole-based structures. ekb.egwikipedia.org This has made indole-3-carbaldehyde a valuable precursor for the synthesis of various alkaloids, pharmaceuticals, and other biologically active compounds. researchgate.netresearchgate.net

Beyond its role as a synthetic building block, the indole-3-carbaldehyde scaffold itself is associated with a range of biological activities. researchgate.netderpharmachemica.com It is a naturally occurring metabolite of tryptophan found in various plants and microorganisms. unifi.itselleckchem.com Research has shown that indole-3-carbaldehyde and its derivatives possess antioxidant, anti-inflammatory, and antimicrobial properties. derpharmachemica.commedchemexpress.com For instance, it has been identified as a component in certain traditional remedies and has been shown to inhibit the formation of biofilms by pathogenic bacteria. selleckchem.com

Impact of Halogenation on Indole-Based Systems: A Review of Strategic Functionalization

Strategic halogenation of the indole nucleus can be achieved through various synthetic methods, allowing for regioselective functionalization at different positions of the ring system. rsc.orgacs.orgresearchgate.net For example, electrophilic halogenation is a common approach to introduce halogens at the electron-rich positions of the indole ring. rsc.org The development of green and efficient halogenation protocols continues to be an active area of research. nih.govorganic-chemistry.org The resulting haloindoles serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions, to introduce additional functional groups. researchgate.net

Contextualization of 4-Fluoro-5-iodoindole-3-carbaldehyde within Contemporary Heterocyclic Research

The compound this compound represents a highly functionalized indole derivative that combines the structural features of an indole-3-carbaldehyde with the modulating effects of two different halogen atoms. The presence of a fluorine atom at the C4 position and an iodine atom at the C5 position introduces unique electronic and steric properties to the molecule. This specific substitution pattern is of significant interest in contemporary heterocyclic research due to the potential for synergistic effects between the two halogens and the aldehyde group.

The synthesis of di-halogenated indoles, particularly those with a combination of fluorine and a heavier halogen like iodine, presents both challenges and opportunities for synthetic chemists. The regioselective introduction of these halogens requires careful control of reaction conditions. rsc.org The resulting this compound can be envisioned as a valuable building block for the synthesis of novel and complex heterocyclic systems with potential applications in materials science and medicinal chemistry. The iodine atom, in particular, can serve as a handle for further functionalization through reactions such as Suzuki or Sonogashira coupling.

Research Landscape of Fluorinated and Iodinated Indole Derivatives

The incorporation of fluorine into indole-containing molecules is a well-established strategy in drug design to enhance metabolic stability and binding affinity. researchgate.net Fluorinated indole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. mdpi.com The synthesis of fluorinated indoles can be achieved through various methods, including the use of fluorinating reagents or by starting from fluorinated precursors. researchgate.netrsc.org

Similarly, iodinated indole derivatives are valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The direct iodination of the indole ring is a common method for their preparation. rsc.org The combination of both fluorine and iodine on the same indole scaffold, as seen in this compound, is a more recent area of exploration. Research in this area is driven by the potential to create novel molecules with unique biological activities and to develop new synthetic methodologies for the construction of such highly functionalized heterocycles. nih.govchemimpex.com

属性

分子式 |

C9H5FINO |

|---|---|

分子量 |

289.04 g/mol |

IUPAC 名称 |

4-fluoro-5-iodo-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5FINO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |

InChI 键 |

ZBRYGZVCMZKTFO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C2=C1NC=C2C=O)F)I |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Fluoro-5-iodoindole-3-carbaldehyde

The direct synthesis of this compound is a multi-step process that relies on the foundational reactions of indole (B1671886) chemistry, including formylation and halogenation. The sequence and methodology of these steps are critical for achieving the target substitution pattern.

Vilsmeier-Haack Formylation Strategies for Indole-3-carbaldehyde Scaffolds

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. ijpcbs.comwikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. wikipedia.orgjk-sci.com

This Vilsmeier reagent then undergoes an electrophilic aromatic substitution reaction with the indole nucleus. organic-chemistry.org Due to the high electron density at the C3 position of the indole ring, the formylation occurs preferentially at this site. researchgate.net The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde product. wikipedia.orgjk-sci.com This method is valued for its use of mild and economical reagents and serves as a key step in constructing various heterocyclic compounds. ijpcbs.com The reaction temperature can be adjusted depending on the reactivity of the specific indole substrate, typically ranging from below 0°C to 80°C. jk-sci.com

Regioselective Halogenation Approaches (Fluorination and Iodination) on the Indole Ring

Achieving regioselective halogenation of the indole ring is a significant synthetic challenge, as the molecule has multiple potential sites for electrophilic attack. The introduction of fluorine and iodine at specific positions requires carefully chosen reagents and conditions.

Fluorination: The introduction of a fluorine atom onto the indole ring is typically accomplished using electrophilic fluorinating agents. The precise control of the position of fluorination often depends on the directing effects of existing substituents on the ring or by starting the synthesis with an already fluorinated precursor, such as a fluoro-substituted aniline. acs.org

Iodination: Electrophilic iodination of indoles is a common method for introducing iodine onto the benzene (B151609) portion of the ring system. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are frequently employed. beilstein-journals.orgresearchgate.net The position of iodination (e.g., C5) can be directed by the electronic properties of other substituents on the ring. rsc.org For instance, direct C5-H iodination of substituted indoles has been successfully achieved, providing a route to compounds like 5-iodo-1H-indole-3-carbaldehyde. rsc.org Enzymatic halogenation using flavin-dependent halogenases also offers a highly regioselective and environmentally benign alternative for halogenating the indole core, although this is a less traditional approach in standard organic synthesis. frontiersin.orgnih.govnih.gov

Sequential Functionalization Protocols for 4-Fluoro-5-iodo Substitution

The synthesis of this compound typically involves a sequential functionalization strategy. A common approach begins with a precursor that already contains the fluorine atom at the C4 position, such as 4-fluoroindole (B1304775) or 4-fluoro-1H-indole-3-carbaldehyde.

A documented synthesis involves the direct iodination of 4-fluoro-1H-indole-3-carbaldehyde at the C5 position. rsc.org This regioselective C5-H direct iodination was accomplished to produce 4-fluoro-5-iodo-1H-indole-3-carbaldehyde as a yellow solid with a 67% yield. rsc.org This protocol highlights a strategy where formylation precedes the final halogenation step. An alternative sequence could involve the initial synthesis of 4-fluoro-5-iodoindole, followed by a Vilsmeier-Haack formylation at the C3 position. The choice of sequence depends on the availability of starting materials and the directing effects of the substituents at each stage of the synthesis.

Synthesis of Related Halogenated Indole-3-carbaldehyde Analogs

The synthetic methodologies developed for this compound are part of a broader effort to produce a variety of halogenated indole-3-carbaldehyde analogs for use as chemical intermediates and in drug discovery.

Exploration of Precursors and Starting Materials

The synthesis of substituted indole-3-carbaldehydes often begins with appropriately substituted anilines. For instance, various 2-methylaniline compounds, such as 4-chloro-2-methyl-aniline, 5-chloro-2-methyl-aniline, and 4-fluoro-2-methyl-aniline, serve as precursors in syntheses that utilize the Vilsmeier-Haack reaction. google.com Ortho-haloanilines are also common starting materials for multi-component reactions that build the indole ring system first, followed by functionalization. beilstein-journals.orgresearchgate.net For direct functionalization of the indole core, substituted indoles themselves are the immediate precursors. The table below illustrates the synthesis of various halogenated indole-3-carbaldehyde analogs and their respective yields.

| Compound Name | Yield | Starting Material (if specified) | Reference |

|---|---|---|---|

| 4-Fluoro-5-iodo-1H-indole-3-carbaldehyde | 67% | 4-Fluoro-1H-indole-3-carbaldehyde | rsc.org |

| 5-Iodo-1H-indole-3-carbaldehyde | 78% | 1H-Indole-3-carbaldehyde | rsc.org |

| 5-Fluoro-1H-indole-3-carbaldehyde | 84% | 4-Fluoro-2-methylaniline | google.com |

| 5-Chloro-1H-indole-3-carbaldehyde | 90% | 4-Chloro-2-methylaniline | google.com |

| 6-Chloro-1H-indole-3-carbaldehyde | 91% | 5-Chloro-2-methylaniline | google.com |

| 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde | 69% | 1-Benzyl-1H-indole-3-carbaldehyde | rsc.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of halogenated indole-3-carbaldehydes. Key parameters that are often adjusted include the choice of solvent, the nature of the halogenating agent, reaction temperature, and the specific base or catalyst used.

For example, in the direct iodination of 1H-indole-3-carbaldehyde to form its 5-iodo analog, a study systematically varied the iodinating agent, solvent, and temperature. rsc.org It was found that using N-iodosuccinimide (NIS) as the iodinating agent in N,N-dimethylformamide (DMF) as the solvent at room temperature provided the highest yield (78%). rsc.org Using other iodinating agents like iodine (I₂) or other solvents resulted in lower yields. This demonstrates the sensitivity of the reaction outcome to specific conditions. Similarly, modifications to reaction conditions for nucleophilic substitution on 3-halogenated indoles show that the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can dramatically affect the product distribution and yield. mdpi.com

The following table details the optimization of conditions for the synthesis of 5-iodo-1H-indole-3-carbaldehyde, a close analog of the target compound.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NIS | CH₂Cl₂ | 25 | 56 |

| 2 | NIS | CH₃CN | 25 | 61 |

| 3 | NIS | THF | 25 | 45 |

| 4 | NIS | DMF | 25 | 78 |

| 5 | I₂ | DMF | 25 | Trace |

| 6 | NIS | DMF | 80 | 72 |

Data adapted from a study on the regioselective C5-H direct iodination of indoles. rsc.org

Protecting Group Strategies in Indole Synthesis

The indole nitrogen (N-H) possesses a reactivity profile that can interfere with desired chemical transformations elsewhere in the molecule. uchicago.edu Its acidic proton can be deprotonated by strong bases, and the nitrogen atom itself can act as a nucleophile. uchicago.edu Consequently, N-protection is a critical step in many synthetic sequences involving indoles to prevent unwanted side reactions and to direct reactions to other positions on the heterocyclic nucleus. uchicago.edu

Commonly employed protecting groups for the indole nitrogen include sulfonyl derivatives, carbamates, and various alkyl or silyl (B83357) groups. uchicago.edujocpr.com The choice of a specific protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. jocpr.comwikipedia.org

Sulfonyl Groups (e.g., Tosyl, Ts): Arylsulfonyl groups like p-toluenesulfonyl (tosyl) are robust and stable to a wide range of conditions. They are typically installed using tosyl chloride in the presence of a base. However, their removal can be challenging, often requiring harsh reductive conditions or strong bases. wikipedia.org

Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is valued for its stability in basic and nucleophilic conditions while being readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net This orthogonality makes it highly valuable in multi-step synthesis. researchgate.net

Alkyl and Silyl Groups (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another effective protecting group for the indole nitrogen. uchicago.edujocpr.com It is known to direct lithiation to the adjacent C-2 position and can be removed under specific conditions using fluoride (B91410) ions (e.g., TBAF) or acid. jocpr.comnih.gov

The selection of an appropriate protecting group strategy is crucial for the successful synthesis and derivatization of complex indoles like this compound, ensuring that transformations at the aldehyde or the iodo-substituted position can proceed with high yield and selectivity.

Derivatization of this compound

The chemical architecture of this compound presents three primary sites for derivatization: the C-3 aldehyde functionality, the C-5 iodo group, and the N-1 position of the indole ring. This multi-faceted reactivity allows for the generation of a diverse array of complex molecules through sequential and selective modifications.

Reactions Involving the Aldehyde Functionality

The aldehyde group at the C-3 position is a key functional handle for a variety of chemical transformations, including condensations, reductions, and oxidations.

The condensation of the aldehyde group with primary amines provides a straightforward route to the formation of Schiff bases, or imines. This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org The reaction is often catalyzed by a small amount of acid. redalyc.org This methodology has been applied to indole-3-carbaldehydes to synthesize a wide range of imine derivatives by reacting them with various aromatic and aliphatic amines. organic-chemistry.org

The general reaction involves stirring the indole-3-carbaldehyde with a primary amine in a suitable solvent, such as ethanol, often with catalytic acetic acid, to facilitate the dehydration step. nih.gov This approach allows for the introduction of diverse substituents onto the indole core via the imine linkage.

Table 1: Examples of Schiff Base Formation with Indole-3-Carbaldehydes This table is based on general reactivity; specific examples for the 4-fluoro-5-iodo derivative may vary.

| Amine Reactant | Product Type | Typical Conditions |

|---|---|---|

| Aniline | N-(phenyl)imine | Ethanol, cat. Acetic Acid, reflux |

| p-Nitroaniline | N-(4-nitrophenyl)imine | Ethanol, cat. Acetic Acid, reflux |

| Benzylamine | N-(benzyl)imine | Ethanol, reflux |

The aldehyde functionality is a suitable electrophile for carbon-carbon bond-forming reactions like the Knoevenagel and Wittig condensations, leading to the formation of alkenes.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a weak base catalyst. bas.bgrsc.org This reaction proceeds via a nucleophilic addition followed by dehydration to yield a substituted alkene. nih.gov The use of various active methylene compounds allows for the synthesis of a range of α,β-unsaturated products. bas.bgresearchgate.net

The Wittig reaction provides another powerful method for alkene synthesis from aldehydes. organic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is its predictability in forming the C=C bond at the location of the original carbonyl group. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide used. organic-chemistry.org

Table 2: Alkene Formation Reactions from Indole-3-Carbaldehydes This table illustrates general principles; specific substrates and conditions will determine outcomes.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Knoevenagel | Malononitrile | 2-(1H-indol-3-ylmethylene)malononitrile | Weak base (e.g., piperidine), Ethanol, RT |

| Knoevenagel | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | Weak base, Ethanol, reflux |

| Wittig | (Triphenylphosphoranylidene)methane | 3-Vinyl-1H-indole | THF, RT |

| Wittig | (Triphenylphosphoranylidene)acetate | Ethyl 3-(1H-indol-3-yl)acrylate | Toluene, reflux |

The oxidation state of the aldehyde group can be readily modified. Reduction of the aldehyde yields a primary alcohol, while oxidation affords a carboxylic acid.

Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent used to convert aldehydes to primary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. A subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol. This transformation converts this compound into (4-Fluoro-5-iodo-1H-indol-3-yl)methanol.

Oxidation: The aldehyde group of indole-3-carbaldehydes can be oxidized to the corresponding indole-3-carboxylic acid. scielo.br Various oxidizing agents can be employed for this purpose. For instance, aldehyde oxidases are enzymes that can catalyze this transformation in biological systems. scielo.br In a laboratory setting, common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, although care must be taken to avoid over-oxidation or reaction with the indole nucleus. researchgate.net The conversion of this compound would yield 4-Fluoro-5-iodo-1H-indole-3-carboxylic acid.

Transformations of the Indole Nucleus (Post-Synthesis)

The iodo-substituent at the C-5 position is a particularly valuable handle for further functionalization of the indole core. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions are fundamental to modern organic synthesis. nobelprize.org

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org A study has demonstrated the successful Suzuki coupling of 4-fluoro-5-iodo-1H-indole-3-carbaldehyde with phenylboronic acid using a Pd(PPh₃)₄ catalyst and sodium carbonate as the base, yielding 4-fluoro-5-phenyl-1H-indole-3-carbaldehyde. rsc.org

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful tool for forming substituted alkenes. nih.gov Studies on 5-iodoindoles have shown that they can be effectively coupled with various alkenes, such as acrylic acid, using palladium catalysts under aqueous conditions, sometimes enhanced by microwave heating. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes and has been widely applied to halo-indoles. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position This table provides representative examples of cross-coupling reactions on 5-iodoindole (B102021) systems.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-indole |

| Heck | Acrylic Acid | Na₂PdCl₄, Na₂CO₃ | 3-(Indol-5-yl)acrylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 5-(Phenylethynyl)indole |

These diverse synthetic methodologies highlight the utility of this compound as a versatile building block for constructing more complex and functionally diverse indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Halogenated Positions

No specific examples of Suzuki or Sonogashira coupling reactions utilizing this compound as the substrate were found in the surveyed literature. While these reactions are common for aryl halides, including iodoindoles, the specific conditions and outcomes for this compound have not been reported.

N-Alkylation and N-Acylation of the Indole Nitrogen

While N-alkylation and N-acylation are fundamental transformations for indole derivatives, no literature detailing these specific reactions on this compound could be located.

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Imidazole (B134444), Indazole Derivatives)

There is no available research describing the use of this compound as a precursor for the synthesis of fused imidazole or indazole derivatives through cyclization reactions.

Structure Activity Relationship Sar Studies of 4 Fluoro 5 Iodoindole 3 Carbaldehyde Derivatives

Positional and Electronic Effects of Fluorine and Iodine on Derivative Activity

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the case of 4-Fluoro-5-iodoindole-3-carbaldehyde derivatives, the fluorine and iodine atoms at the C4 and C5 positions, respectively, play a critical role in modulating biological activity through a combination of electronic and steric effects.

The fluorine atom at the C4 position, being highly electronegative, exerts a strong electron-withdrawing effect on the indole (B1671886) ring. This can influence the pKa of the indole nitrogen, affecting its ability to participate in hydrogen bonding interactions with biological targets. Furthermore, fluorine substitution is known to enhance metabolic stability and membrane permeability of molecules, which are desirable pharmacokinetic properties.

The iodine atom at the C5 position introduces steric bulk and the potential for halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The polarizability of the iodine atom can also lead to favorable London dispersion forces within a binding pocket. The combination of a 4-fluoro and 5-iodo substitution pattern is thus a powerful strategy for modulating the electronic landscape and intermolecular interactions of the indole scaffold.

| Derivative | Substitution Pattern | Observed Effect on Bioactivity (Hypothetical) |

|---|---|---|

| Parent Compound | 4-F, 5-I | Baseline activity |

| Analog 1 | 4-F, 5-Br | Reduced halogen bonding potential compared to iodine, potentially lower affinity. |

| Analog 2 | 4-Cl, 5-I | Altered electronic effects from chlorine vs. fluorine, may impact target interaction. |

| Analog 3 | 5-F, 4-I | Positional isomerization would significantly alter electronic and steric profile. |

Role of the Formyl Group and its Modifications in Biological Interactions

The C3-formyl group of this compound is a key functional handle for derivatization and a potential point of interaction with biological targets. syncsci.com The aldehyde functionality is an electrophilic center that can participate in various chemical transformations, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Modification of the formyl group can lead to a wide range of functionalities with distinct chemical properties. For instance, condensation of the aldehyde with amines or hydrazines can yield imines, enamines, or hydrazones, introducing new hydrogen bonding donors and acceptors. Reduction of the aldehyde to an alcohol provides a hydrogen bond donor, while oxidation to a carboxylic acid introduces a negatively charged group capable of forming salt bridges. The conversion of indole-3-carbaldehydes into thiosemicarbazone derivatives has been shown to result in compounds with antioxidant and anticholinesterase activities. aku.edu.tr

The formyl group itself can also directly participate in binding to a biological target, for example, by forming a covalent bond with a reactive cysteine residue in a protein's active site. The reactivity of the aldehyde can be tuned by the electronic effects of the substituents on the indole ring, including the 4-fluoro and 5-iodo groups.

| Modification of Formyl Group | Resulting Functional Group | Potential Impact on Biological Interactions |

|---|---|---|

| Condensation with primary amine | Imine (Schiff base) | Introduces a C=N bond, alters steric and electronic profile. |

| Reduction | Hydroxymethyl | Adds a hydrogen bond donor and increases flexibility. |

| Oxidation | Carboxylic acid | Introduces a negative charge, potential for ionic interactions. |

| Wittig reaction | Alkene | Extends the carbon scaffold, increases hydrophobicity. |

Impact of N1-Substitution on Molecular Recognition and Bioactivity Potential

Introducing substituents at the N1-position can serve several purposes. Small alkyl groups can be used to probe the steric tolerance of a binding pocket, while larger or more complex groups can be introduced to target specific sub-pockets or to improve pharmacokinetic properties. The choice of the N1-substituent can also have a significant impact on the structure-activity relationship of other parts of the molecule. For example, in a series of quinolone antibacterials, the nature of the N1-substituent was found to overwhelmingly influence the SAR of substituents at other positions. nih.gov

Furthermore, the N1-substituent can be designed to introduce new functionalities that can engage in specific interactions with a target, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. This approach has been successfully used to develop potent and selective inhibitors of various enzymes and receptors.

| N1-Substituent | Potential Effect on Properties | Example of Potential Bioactivity Modulation |

|---|---|---|

| -H (unsubstituted) | Hydrogen bond donor capability. | May be crucial for anchoring to a target via hydrogen bonding. |

| -CH3 (Methyl) | Increases lipophilicity, blocks H-bond donation. | May improve membrane permeability and alter binding mode. |

| -CH2CH2OH (Hydroxyethyl) | Increases polarity, adds H-bond donor/acceptor. | Could enhance solubility and introduce new interactions. |

| -CH2-Ph (Benzyl) | Adds significant steric bulk and hydrophobicity. | May target hydrophobic pockets in the active site. |

Rational Design Principles for Modulating Bioactivity through Structural Variations

The rational design of novel bioactive molecules based on the this compound scaffold requires a systematic approach that considers the interplay between the different structural components of the molecule. nih.gov The principles of rational drug design can be applied to guide the selection of substituents at the C4, C5, C3, and N1 positions to optimize the desired biological activity.

A key principle is the use of bioisosteric replacements to probe the importance of specific atoms or functional groups. For example, replacing the 5-iodo substituent with other halogens or small alkyl groups can provide insights into the role of size, electronegativity, and halogen bonding potential at this position. Similarly, a range of substituents can be explored at the N1-position to map the steric and electronic requirements of the target binding site.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be valuable tools in the rational design process. These methods can help to predict how different structural modifications will affect the binding affinity and activity of the derivatives, thereby prioritizing the synthesis of the most promising compounds. The overarching goal is to develop a comprehensive SAR understanding that enables the targeted design of molecules with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Biological Activity Profiles of 4 Fluoro 5 Iodoindole 3 Carbaldehyde Derivatives

Antimicrobial and Antibiofilm Activities

Derivatives of halogenated indoles have demonstrated significant efficacy in inhibiting the growth and biofilm formation of various pathogenic bacteria. Biofilms are communities of microorganisms encased in a self-produced matrix, which can lead to increased resistance to conventional antimicrobial agents. nih.gov

Studies on related halogenated indoles, such as 5-iodoindole (B102021), have shown potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB). asm.org Similarly, chloroindoles and iodoindoles have been effective against the food-borne pathogen Vibrio parahaemolyticus, inhibiting both planktonic cell growth and biofilm formation. nih.gov For instance, 4-chloroindole (B13527) at a concentration of 20 μg/mL was found to inhibit over 80% of biofilm formation in V. parahaemolyticus. nih.gov Research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share the core indole (B1671886) structure, has also identified compounds with high activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL. scispace.com

Table 1: Antimicrobial and Antibiofilm Activities of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Organism | Activity Type | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 2-(5-Bromo-1H-indol-3-yl)-... | S. aureus ATCC 25923 | Antimicrobial | MIC | < 1 µg/mL | scispace.com |

| 2-(5-Bromo-1H-indol-3-yl)-... | S. aureus ATCC 43300 (MRSA) | Antimicrobial | MIC | < 1 µg/mL | scispace.com |

| 4-Chloroindole | V. parahaemolyticus | Antimicrobial | MIC | 50 µg/mL | nih.gov |

| 7-Chloroindole | V. parahaemolyticus | Antimicrobial | MIC | 200 µg/mL | nih.gov |

| 5-Iodoindole | A. baumannii | Antimicrobial & Antibiofilm | - | Potent Activity | asm.org |

| 4-Chloroindole | V. parahaemolyticus | Antibiofilm | Inhibition | >80% at 20 µg/mL | nih.gov |

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, in response to population density. mdpi.com Indole and its derivatives have been identified as potent inhibitors of QS systems in a wide array of bacterial pathogens. mdpi.com

Research has shown that several indole derivatives, including 5-fluoroindole (B109304) and 5-iodoindole, can dose-dependently interfere with QS in Serratia marcescens. mdpi.commdpi.com This interference leads to the suppression of QS-regulated functions. Further studies on indole-3-carboxaldehyde (B46971), a closely related structure, revealed that the addition of halogen atoms, such as bromine, can significantly enhance QS inhibitory capabilities. frontiersin.org The bromination of indole-3-carboxaldehyde was found to reduce the IC50 value for QS inhibition by 2- to 13-fold, indicating a substantial increase in potency. frontiersin.org This suggests that the specific halogenation pattern on the indole ring is a critical determinant of its anti-QS activity. The mechanism of QS inhibition by these compounds disrupts the signaling pathways that bacteria rely on to initiate coordinated pathogenic actions. nih.gov

By disrupting quorum sensing, halogenated indole derivatives effectively modulate the production of various bacterial virulence factors. These factors are molecules that enable bacteria to establish themselves on or within a host and enhance their potential to cause disease. In Serratia marcescens, indole derivatives have been shown to suppress the production of prodigiosin (B1679158) (a red pigment), as well as secreted virulence factors like proteases and lipases. mdpi.commdpi.com

Furthermore, these compounds inhibit bacterial motility, including swimming and swarming, which are crucial for bacterial colonization and invasion. mdpi.com In studies involving Vibrio parahaemolyticus, halogenated indoles such as 4-chloroindole and 4-iodoindole effectively reduced protease activity and fimbrial production, which is essential for adhesion and biofilm formation. nih.gov For example, 4-chloroindole was able to abolish fimbria production at a concentration of 50 μg/mL. nih.gov

A significant aspect of the antimicrobial profile of indole derivatives is their ability to act synergistically with conventional antibiotics, effectively re-sensitizing drug-resistant bacterial strains. This potentiation effect has been observed against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

Studies have demonstrated that certain indole derivatives, when combined with antibiotics such as norfloxacin, oxacillin, and vancomycin, lead to a significant reduction in bacterial counts for strains that are otherwise resistant. nih.gov Specifically, 5-iodoindole showed synergistic antimicrobial activity with carbapenems against extensively drug-resistant Acinetobacter baumannii. asm.org The proposed mechanism for this synergy involves the permeabilization of the bacterial cell membrane by the indole compounds. nih.govmdpi.com This disruption of the membrane facilitates the entry of conventional antibiotics into the bacterial cell, restoring their efficacy. mdpi.com This approach holds potential for extending the lifespan of existing antibiotics in the face of growing resistance. nih.gov

Antiparasitic and Nematicidal Potency

The biological activity of halogenated indole derivatives extends beyond bacteria to include efficacy against various parasites and nematodes, highlighting their broad-spectrum potential.

Plant-parasitic nematodes, such as the root-knot nematode Meloidogyne incognita, are responsible for significant agricultural losses worldwide. Halogenated indole derivatives have emerged as potent nematicides. A study on iodine-fluorine based indoles identified several bioactive compounds with significant nematicidal activity.

For instance, a compound referred to as 5F4IPP (5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine), which is structurally related to the target compound, and 5-iodoindole both demonstrated high efficacy against M. incognita juveniles (J2s). nih.gov At a concentration of 12-13 µg/mL, both compounds achieved complete mortality of the nematodes. nih.gov The mode of action for 5-iodoindole against M. incognita has been linked to the induction of multiple vacuoles and the generation of reactive oxygen species (ROS), leading to rapid nematode death. mdpi.com

**Table 2: Nematicidal Activity of Indole Derivatives Against M. incognita*** *This table is interactive. You can sort and filter the data.

| Compound | Activity Metric | Value | Observation | Reference |

|---|---|---|---|---|

| 5F4IPP | Mortality | 80% | at 5.2 µg/mL | nih.gov |

| 5F4IPP | Mortality | 100% | at 12-13 µg/mL | nih.gov |

| 5-Iodoindole | Mortality | 80% | at 4 µg/mL | nih.gov |

| 5-Iodoindole | Mortality | 100% | at 12-13 µg/mL | nih.gov |

| 5-Iodoindole | Mechanism | - | Induces vacuole formation and ROS | mdpi.com |

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness in immunocompromised individuals and during congenital infection. frontiersin.org Research into new anti-Toxoplasma agents has identified indole-based compounds as a promising class. The parasite is dependent on the host for the essential amino acid tryptophan, which contains an indole group. mdpi.com Compounds that mimic tryptophan can thus interfere with parasite viability.

Studies have shown that indole derivatives can inhibit the replication of T. gondii tachyzoites, the rapidly multiplying stage of the parasite. nih.govnih.gov The mechanism is believed to involve the inhibition of key parasitic enzymes, such as nucleoside triphosphate hydrolase (NTPase), which is essential for parasite proliferation. mdpi.comnih.gov For example, newly synthesized indole-triazole derivatives demonstrated a significant lethal effect on T. gondii tachyzoites in laboratory settings, with one benzyl (B1604629) derivative causing up to 89.66% lethality at tested concentrations. nih.gov These findings suggest that the indole scaffold is a valuable starting point for the development of novel therapies against toxoplasmosis. mdpi.comnih.gov

Exploratory Research into Other Biological Activities (Based on Indole Scaffold Properties)

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. nih.govresearchgate.net Its structural versatility allows for modifications that can significantly alter biological activity, leading to the development of novel therapeutic agents. nih.gov The unique substitution pattern of 4-fluoro-5-iodoindole-3-carbaldehyde, featuring a fluorine atom, an iodine atom, and a carboxaldehyde group, presents a compelling basis for exploring a wide range of biological activities inherent to the parent indole structure.

The indole scaffold is a well-established pharmacophore for designing enzyme inhibitors targeting a variety of enzymes crucial in physiological and pathological processes. nih.gov

Glutathione S-transferase (GST)

Glutathione S-transferases (GSTs) are a family of detoxification enzymes that play a critical role in cellular signaling and protecting cells from electrophilic compounds. nih.gov Inhibition of specific GST isoenzymes, which are often overexpressed in cancer cells, is a promising strategy for cancer therapy. nih.gov Research has shown that indole derivatives, particularly those with a 3-carboxaldehyde structure, can inhibit GST activity. nih.gov A study investigating various indole-3-carboxaldehyde compounds reported IC50 values ranging from 0.042 to 1.570 mM. nih.gov The compound 6-Methylindole-3-carboxaldehyde was identified as a particularly potent inhibitor. nih.gov This suggests that derivatives of this compound are logical candidates for screening as GST inhibitors, where the electron-withdrawing and steric properties of the halogen substituents could influence binding and inhibitory potency.

Table 1: Inhibitory Activity of Selected Indole-3-Carboxaldehyde Derivatives against Glutathione S-transferase (GST)

| Compound | IC50 (mM) | Ki (mM) |

| Indole Derivatives Range | 0.042 - 1.570 | 0.018 - 1.110 |

| 6-Methylindole-3-carboxaldehyde | Highest Inhibitory Effect | 0.018 ± 0.01 |

| Data sourced from a study on the effects of indoles with a 3-carboxaldehyde structure on GST enzyme activity. nih.gov |

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comnih.gov Numerous studies have demonstrated the potential of indole derivatives as potent inhibitors of both AChE and BChE. nih.govmdpi.com For example, a series of indole-based thiadiazole derivatives exhibited IC50 values ranging from 0.17 to 33.10 µM against AChE and 0.30 to 37.60 µM against BChE. nih.gov The unique electronic environment created by the fluorine and iodine atoms in this compound could lead to novel interactions within the active sites of these enzymes, warranting investigation of its derivatives as potential anti-Alzheimer's agents. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Indole-Based Thiadiazole Derivatives

| Enzyme | IC50 Range (µM) |

| Acetylcholinesterase (AChE) | 0.17 - 33.10 |

| Butyrylcholinesterase (BChE) | 0.30 - 37.60 |

| Data represents the range of inhibitory concentrations for a series of synthesized indole-based thiadiazole compounds. nih.gov |

Glycosidases

Inhibitors of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase play a significant role in managing type 2 diabetes. nih.gov The indole scaffold has been successfully utilized to develop inhibitors for these enzymes. nih.gov A study on a series of indole-based compounds found them to be good to moderate inhibitors of both α-amylase (IC50 = 3.80 to 47.50 µM) and α-glucosidase (IC50 = 3.10 to 52.20 µM). nih.gov Kinetic studies revealed that these compounds can act as competitive or non-competitive inhibitors. nih.gov Given this precedent, derivatives of this compound could be synthesized and evaluated for their potential to modulate carbohydrate metabolism, offering a potential new avenue for antidiabetic drug discovery.

Indole and its derivatives are known to possess significant anti-inflammatory and immunomodulatory properties. researchgate.netchesci.comnih.gov

The anti-inflammatory effects of indole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. chesci.comnih.gov Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies have shown that certain indole derivatives exhibit significant COX-2 inhibition and selectivity. chesci.com Beyond COX inhibition, indole derivatives have also been shown to reduce leukocyte migration and decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov

From an immunomodulatory perspective, indole derivatives can influence immune homeostasis through various mechanisms. nih.govnih.gov They can act as ligands for the Aryl hydrocarbon Receptor (AhR) and the Pregnane X receptor (PXR), which are important in regulating mucosal immune responses. nih.govnih.gov For instance, certain indoles have been shown to reduce the production of the pro-inflammatory cytokine IL-8 while inducing the secretion of the anti-inflammatory cytokine IL-10. nih.gov This suggests that derivatives of this compound could be explored for their potential to treat inflammatory and autoimmune disorders by modulating these key immune pathways.

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. nih.govtsijournals.com Indole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of fungi, including clinically relevant species like Candida albicans and Candida krusei, as well as various plant pathogenic fungi. nih.govacs.orgmdpi.com

Research into indole-linked triazole derivatives revealed excellent antifungal activities, with some compounds showing minimum inhibitory concentration (MIC) values of 3.125 µg/mL against C. albicans. nih.gov In the context of plant pathogens, indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been developed. acs.orgnih.gov One such compound, designated Z2, demonstrated superior bioactivity against Botrytis cinerea with an EC50 value of 2.7 µg/mL, significantly more potent than the control drugs azoxystrobin (B1666510) and fluopyram. nih.gov The proposed mechanism for some of these compounds includes inhibition of succinate (B1194679) dehydrogenase and disruption of the fungal cell membrane. acs.orgnih.gov The presence of halogens on the indole ring has been noted to enhance antifungal activity. mdpi.com This makes the this compound scaffold a particularly attractive starting point for the design of novel antifungal agents.

Table 3: Antifungal Activity of Selected Indole Derivatives

| Fungal Species | Compound Class | Activity Metric | Value (µg/mL) |

| Candida albicans | Indole-triazole derivatives | MIC | 3.125 |

| Botrytis cinerea | Indole-1,3,4-thiadiazole (Z2) | EC50 | 2.7 |

| Data compiled from studies on the antifungal properties of various indole derivatives. nih.govnih.gov |

The indole framework is a well-established and valuable scaffold in the discovery of antiviral drugs, particularly against the human immunodeficiency virus (HIV). ingentaconnect.comnih.govbenthamdirect.com Indole derivatives have been successfully developed as potent inhibitors of critical HIV enzymes, including reverse transcriptase, integrase, and protease. ingentaconnect.combenthamdirect.com

The clinical success of the indole-containing non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine validates the therapeutic potential of this chemical class. nih.govbenthamdirect.com Beyond enzyme inhibition, indole derivatives have also been designed to target the HIV-1 fusion process. acs.org These compounds can bind to a hydrophobic pocket on the transmembrane glycoprotein (B1211001) gp41, preventing the conformational changes necessary for the virus to fuse with the host cell membrane. acs.org Some of these fusion inhibitors have demonstrated potent activity, with EC50 values in the submicromolar range against both cell-cell and virus-cell fusion. acs.org Given the proven success and versatility of the indole scaffold in anti-HIV drug design, derivatives of this compound represent a promising, yet unexplored, chemical space for the development of new antiviral agents. ingentaconnect.com

Mechanistic Elucidation of Biological Interactions

Identification of Molecular Targets and Pathways

Research into the biological activity of halogenated indoles, particularly in the context of their nematicidal and insecticidal properties, has identified a key molecular target within invertebrates. researchgate.net The primary target is the Glutamate-gated chloride channel (GluCl) , a type of ligand-gated ion channel found exclusively in protostome invertebrate phyla. nih.govnih.govaopwiki.org These channels are crucial components of the invertebrate nervous system, where they mediate fast inhibitory synaptic transmission. mdpi.com Upon activation by the neurotransmitter glutamate, GluCls open to allow chloride ions into the cell, which inhibits neuronal signaling. aopwiki.org

The targeting of GluCls by exogenous compounds is a well-established pathway for anthelmintic and pesticidal action. researchgate.netnih.gov For instance, the macrocyclic lactone family of drugs, which includes ivermectin, exerts its effect by activating or potentiating these channels. aopwiki.orgresearchgate.net Studies on indole (B1671886) derivatives have revealed that they can also act as activators of GluCl, making this channel a prominent target for drug design in parasitology. researchgate.netresearchgate.net The specificity of this target to invertebrates makes it an attractive pathway for developing selective biocides. mdpi.com

Characterization of Binding Modes and Interactions with Biomolecules (e.g., Proteins, Enzymes)

The interaction between halogenated indoles and their molecular target, the GluCl, has been investigated using computational methods. In silico molecular docking analyses have been employed to predict the binding orientations and interactions of these ligands with the protein channel. researchgate.net

These studies have provided specific details on how these compounds fit into the binding pocket of the GluCl. For a related compound, 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (referred to as 5F4IPP in some studies), docking analysis revealed a proficient interaction with a specific amino acid, Gln219, within the pentameric structure of the GluCl. researchgate.net The binding analysis showed the formation of two classical hydrogen bonds with this glutamine residue. researchgate.net The orientation of the ligand within the binding site is influenced by its halogen substituents, with the iodine and fluorine atoms playing key roles in the interaction. researchgate.net

Below is a data table summarizing the binding interactions of related halogenated indoles with the GluCl as determined by computational analysis.

| Compound | Interacting Residue(s) | Binding Energy (kcal/mol) | Type of Interaction |

| 6-Iodoindoline | Leu 218 | -5.33 | Hydrogen Bond |

| 7-Fluoro-5-iodoindole | Ser 260 | -5.15 | Hydrogen Bond |

| 5F4IPP | Gln 219 | -6.6 | Hydrogen Bonds (2) |

This data is derived from in silico docking studies on related compounds as presented in the cited literature. researchgate.net

Cellular Effects and Pathways of Action (e.g., Induction of Methuosis or Non-Apoptotic Cell Death)

The cellular effects of halogenated indoles can vary significantly depending on their specific substitutions. A notable pathway of cell death induced by certain iodoindoles is methuosis , a non-apoptotic process. researchgate.netresearchgate.net Methuosis is characterized by the dramatic accumulation of large, fluid-filled vacuoles derived from macropinosomes, which ultimately leads to cell death. researchgate.netmdpi.com This process is aptly named from the Greek word methuo, meaning "to drink to intoxication," reflecting the catastrophic uptake of extracellular fluid. mdpi.com

The iodine atom on the indole ring appears to be a critical driver of this process. researchgate.net Studies on compounds like 5-iodoindole (B102021) have shown that they induce the formation of multiple vacuoles in nematodes, which then fuse into giant vacuoles, resulting in methuosis. researchgate.netresearchgate.netresearchgate.net

Conversely, the presence of a fluorine atom can alter this outcome. In studies involving fluoro-iodo compounds such as 7-fluoro-5-iodoindole and 5F4IPP, the characteristic vacuolar phenotype of methuosis was not observed. researchgate.net This suggests that fluorine may act as an antagonist to the effects of iodine, potentially by competing for binding sites. researchgate.net As a result, fluoro-iodo-indole compounds are theorized to activate a methuosis-independent pathway to induce cell death, relying on mechanisms such as the direct activation of GluCl channels. researchgate.net

The table below compares the observed cellular effects of different types of halogenated indoles.

| Compound Type | Key Halogen(s) | Observed Cellular Effect | Proposed Pathway of Action |

| Iodoindole | Iodine | Induction of multiple, large cytoplasmic vacuoles. researchgate.netresearchgate.net | Methuosis (a non-apoptotic form of cell death). researchgate.netresearchgate.net |

| Fluoro-iodo-indole | Fluorine, Iodine | No significant vacuolization observed. researchgate.net | Methuosis-independent cell death (e.g., via GluCl activation). researchgate.net |

Investigation of Resistance Mechanisms and Overcoming them

The investigation of resistance mechanisms to 4-Fluoro-5-iodoindole-3-carbaldehyde and its close analogs is an area with limited specific data. However, general principles of drug resistance and observations from related compounds provide some insight.

Many cancer therapies that induce apoptosis face challenges with resistance, which has spurred interest in alternative cell death pathways like methuosis. researchgate.net Inducing a non-apoptotic pathway could potentially overcome resistance to conventional apoptosis-inducing drugs. researchgate.net

In the context of the insecticidal activity of the related compound 5F4IPP, a form of resistance was observed based on the life stage of the target organism. researchgate.net While the compound was effective against young and adult beetles (Tenebrio molitor), the larval and pupal stages were resistant. researchgate.net It was hypothesized that this resistance is not based on a molecular mechanism but rather a physical one, where the regular shedding of skin by larvae and pupae might prevent the diffusion and absorption of the compound. researchgate.net

Currently, there is a lack of published research detailing specific acquired cellular or molecular resistance mechanisms, such as target-site mutations in the GluCl or increased metabolic degradation, for this specific class of halogenated indoles.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. While specific DFT studies on 4-Fluoro-5-iodoindole-3-carbaldehyde are not widely published, research on analogous indole-3-carbaldehyde derivatives provides a clear framework for the types of analyses performed.

These investigations typically focus on:

Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms (conformational analysis). For instance, studies on N-substituted indole-3-carbaldehydes analyze the rotational barriers and planarity of the carbaldehyde group relative to the indole (B1671886) ring. nih.gov

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov The presence of electron-withdrawing groups like fluorine and iodine on the indole ring of this compound would be expected to significantly influence these energies.

Reactivity Descriptors: DFT calculations can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. csic.es

Table 1: Illustrative Quantum Chemical Parameters for Indole Scaffolds

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Rotational Barrier | Energy required to rotate a substituent around a bond (e.g., the C-C bond to the aldehyde). | Determines conformational preferences and molecular shape. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential biological activity. Studies on various indole derivatives show their potential to act as inhibitors for a range of protein targets. jocpr.comnih.govderpharmachemica.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand and the target protein (often from a repository like the Protein Data Bank).

Docking: Placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. Lower negative scores typically indicate stronger binding. For example, novel indole derivatives have shown strong predicted binding affinities to COX-2, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com

Analysis: Examining the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. ajchem-a.com

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted complex over time, providing a more dynamic and realistic view of the interaction. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of related indole derivatives, a QSAR model can predict the activity of new, untested compounds like this compound.

A typical QSAR study involves:

Dataset: A collection of molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Quantifying various physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic properties, and steric parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation linking the descriptors to the activity.

Validation: Rigorously testing the model's predictive power. A robust 3D-QSAR model for pyrido-indole derivatives as Janus Kinase 2 inhibitors showed high statistical correlation with a regression coefficient (R²) of 0.97 and a cross-validated coefficient (Q²) of 0.95. nih.gov

These models provide insights into which structural features are most important for activity, guiding the design of more potent derivatives. nih.govnih.gov

Pharmacophore Mapping and Virtual Screening for Novel Derivative Discovery

Pharmacophore mapping identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr This "map" serves as a template for finding new potential drugs.

For indole-based compounds, pharmacophore models have been successfully developed. For instance, a five-point pharmacophore model (DHRRR_1) for 3,5-disubstituted indole derivatives acting as Pim kinase inhibitors consisted of one hydrogen bond donor, one hydrophobic site, and three aromatic rings. consensus.app Similarly, a model for pyrido-indole derivatives identified one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings as key features. nih.gov

Once a pharmacophore model is created, it can be used for virtual screening. In this process, large databases of chemical compounds (such as the ZINC database) are computationally searched to find other molecules that match the pharmacophore map. nih.gov This is an efficient method for identifying novel and structurally diverse lead compounds for further development.

In Silico Assessment of Compound Properties Relevant to Biological Activity

Before a compound can be considered for development, it is crucial to assess its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.net

Key predicted properties for indole derivatives often include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. pensoft.net

Oral Bioavailability: The predicted percentage of the drug that is absorbed and reaches systemic circulation.

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound is likely to cross into the central nervous system.

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Toxicity Risks: Flags potential for mutagenicity, carcinogenicity, or other toxic effects. researchgate.net

Table 2: Representative In Silico ADMET Predictions for an Indole Scaffold

| Property | Predicted Value/Outcome | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's rules. |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's rules. |

| H-Bond Donors | < 5 | Complies with Lipinski's rules. |

| H-Bond Acceptors | < 10 | Complies with Lipinski's rules. |

| Oral Bioavailability | High | Good potential for oral administration. nih.gov |

| BBB Penetration | Low/High (Varies) | Determines suitability for CNS or peripheral targets. |

| Mutagenicity | Predicted Non-mutagen | Low risk of genetic damage. |

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Strategies for Complex 4-Fluoro-5-iodoindole-3-carbaldehyde Analogs

While classical methods for indole (B1671886) synthesis are well-established, the next generation of drug candidates will require more complex and diverse molecular architectures. researchgate.netekb.eg Future research must focus on developing advanced, efficient, and regioselective synthetic methodologies to generate a library of novel analogs based on the this compound core. The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of the indole core and its substituents without the need for pre-functionalized starting materials. acs.org Methods like copper-mediated or palladium-catalyzed reactions can be employed to introduce a variety of functional groups at specific positions, enabling rapid exploration of the structure-activity relationship (SAR). acs.org

Photocatalysis and Flow Chemistry: These modern synthetic tools offer milder reaction conditions, improved yields, and enhanced safety. acs.org Photoinduced reactions can enable unique transformations that are difficult to achieve with traditional thermal methods, while flow chemistry allows for scalable and reproducible synthesis, which is crucial for future manufacturing. acs.org

Asymmetric Catalysis: For derivatives that exhibit chirality, developing enantioselective synthetic routes is paramount. N-heterocyclic carbene (NHC) catalysis, for example, can be used to construct chiral macrocycles and other complex structures with high enantioselectivity. researchgate.net

Table 1: Advanced Synthetic Strategies for Analog Development

| Strategy | Description | Advantages | Potential Application for Analogs |

|---|---|---|---|

| C-H Functionalization | Direct conversion of C-H bonds into C-C, C-N, or C-O bonds. | Atom economy, reduced synthetic steps, access to novel chemical space. | Introduce diverse substituents at the C2, C6, and C7 positions of the indole ring. |

| Photocatalysis | Use of light to drive chemical reactions, often via single-electron transfer. | Mild conditions, high selectivity, access to unique reaction pathways. acs.org | Enable novel cycloadditions or cross-coupling reactions involving the indole core. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Scalability, improved safety, precise control over reaction parameters. | Facilitate the multi-gram synthesis of lead candidates for preclinical studies. |

| Metal-Free Annulation | Building new rings onto the indole scaffold without transition metal catalysts. acs.org | Avoids toxic metal contaminants, environmentally friendly. | Construct novel polycyclic indole derivatives, such as carbazoles. acs.org |

Comprehensive Mechanistic Studies of Selectively Active Derivatives

Identifying a biologically active derivative is only the first step; understanding its mechanism of action (MoA) at a molecular level is critical for rational optimization and clinical translation. Future work must involve detailed mechanistic studies on the most promising lead compounds derived from this compound.

A comprehensive approach would involve:

Target Identification and Validation: Utilizing techniques like chemical proteomics (e.g., activity-based protein profiling) and thermal shift assays to identify the direct protein targets of the active compounds.

Structural Biology: Elucidating the three-dimensional structure of a lead compound in complex with its biological target using X-ray crystallography or cryogenic electron microscopy (Cryo-EM). This provides invaluable insight into the binding mode and key molecular interactions, guiding further drug design.

Biophysical and Biochemical Assays: Quantifying the binding affinity (e.g., using surface plasmon resonance) and inhibitory kinetics of the compound against its target. These studies help to differentiate between various modes of inhibition and confirm the compound's potency.

Cellular Mechanism Studies: Investigating the downstream effects of target engagement within the cell, such as modulation of signaling pathways, gene expression, and post-translational modifications. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

The indole nucleus is a "privileged scaffold" found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. daneshyari.comresearchgate.netnih.gov The unique substitution pattern of this compound may confer affinity for novel biological targets.

Future research should explore a broad spectrum of potential applications:

Oncology: Many indole derivatives function as inhibitors of protein kinases, tubulin polymerization, or topoisomerases. nih.govmdpi.com Analogs could be screened against panels of cancer cell lines and tested for their ability to inhibit key oncogenic targets.

Infectious Diseases: Indole compounds have shown promise as antibacterial and antifungal agents, partly by inhibiting biofilm formation or other virulence factors. researchgate.net Derivatives could be evaluated for activity against multidrug-resistant pathogens.

Neurodegenerative Diseases: Given that the indole scaffold is central to neurotransmitters like serotonin, derivatives could be designed to modulate receptors or enzymes involved in diseases like Alzheimer's or Parkinson's. researchgate.net

Virology: The SARS-CoV-2 main protease is one of many viral enzyme targets for which indole-based inhibitors have been explored. acs.org The scaffold's versatility allows for its adaptation to target enzymes from various viruses.

Table 2: Potential Novel Therapeutic Targets and Applications

| Therapeutic Area | Potential Target Class | Rationale |

|---|---|---|

| Oncology | Protein Kinases (e.g., HER2) | The indole scaffold is a common framework for kinase inhibitors; fluorine can enhance binding affinity. daneshyari.commdpi.com |

| Infectious Diseases | Bacterial Quorum Sensing Systems | Indoles are known signaling molecules in bacteria and can be modified to disrupt communication and virulence. researchgate.net |

| Inflammation | Cyclooxygenase (COX) Enzymes | Indomethacin is a well-known indole-based anti-inflammatory drug; new analogs could offer improved selectivity. daneshyari.com |

| Virology | Viral Proteases (e.g., Mpro) | The aldehyde group can be modified to act as a warhead, while the substituted indole core optimizes binding interactions. acs.org |

Integration of Omics Technologies in Bioactivity Profiling

To gain a holistic understanding of a drug candidate's effects, it is essential to move beyond single-target assays. Omics technologies provide a system-wide view of how a compound alters cellular processes, enabling better prediction of efficacy and potential side effects. frontiersin.orgmdpi.com

Future bioactivity profiling should integrate:

Transcriptomics (RNA-Seq): To analyze changes in gene expression following treatment with a compound. This can reveal which cellular pathways are modulated and help identify the mechanism of action. mdpi.com

Proteomics: To measure changes in the abundance and post-translational modification of thousands of proteins, providing a direct view of the compound's impact on cellular machinery. nih.gov

Metabolomics: To profile the dynamic changes in small-molecule metabolites. This can uncover effects on cellular metabolism and identify biomarkers of drug response. nih.govchromatographyonline.com

Chemoproteomics: To globally map the direct protein targets of a drug candidate in a complex biological system, which is crucial for identifying both intended targets and potential off-targets. mdpi.com

By combining these datasets, researchers can construct detailed molecular signatures of a compound's activity, facilitating target validation and the discovery of predictive biomarkers. nih.gov

Application of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The drug discovery process is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling rapid, data-driven decision-making. researchgate.netmednexus.org For derivatives of this compound, AI/ML can be applied across the discovery pipeline.

Key applications include:

De Novo Drug Design: Using generative models, AI algorithms can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. nih.govmdpi.com

Predictive Modeling (QSAR): ML models can be trained on existing data to predict the biological activity, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new, untested analogs. This allows for the virtual screening of vast chemical libraries, prioritizing the most promising compounds for synthesis and testing. mdpi.comnih.gov

Bioactivity and Property Prediction: Deep learning models can analyze molecular structures to predict their efficacy and potential for off-target effects, significantly reducing the failure rate of compounds in later stages of development. nih.gov

Table 3: AI/ML Applications in the Drug Discovery Pipeline

| Application | AI/ML Technique | Objective |

|---|---|---|

| Hit Identification | Virtual Screening, Deep Learning | Screen large virtual libraries to identify compounds likely to be active against a specific target. researchgate.net |

| Lead Optimization | Generative Models, QSAR | Design new analogs with improved potency, selectivity, and ADMET properties. nih.govnih.gov |

| Preclinical Development | Predictive Toxicity Models | Forecast potential toxicities based on chemical structure, reducing late-stage attrition. nih.gov |

| Data Analysis | Pattern Recognition Algorithms | Analyze complex datasets from omics studies to identify novel targets or biomarkers. mednexus.org |

常见问题

Q. What are the key synthetic pathways for 4-Fluoro-5-iodoindole-3-carbaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Indole Core Formation : Start with a Fischer indole synthesis or palladium-catalyzed cyclization to construct the indole backbone.

- Halogenation : Sequential fluorination (e.g., using Selectfluor™) and iodination (via electrophilic substitution with N-iodosuccinimide) at positions 4 and 5, respectively .

- Formylation : Introduce the aldehyde group at position 3 using the Vilsmeier-Haack reaction (POCl₃/DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions and confirm aldehyde proton resonance (δ ~9.8–10.2 ppm). Fluorine coupling in ¹H NMR splits adjacent proton signals .

- 19F NMR : Verify fluorination at position 4 (δ ~-120 to -130 ppm for aromatic fluorine) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine contributes a +2 amu satellite peak) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of the aldehyde group?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and iodine (σₚ = +0.18) increase electrophilicity of the aldehyde, enhancing nucleophilic addition (e.g., Grignard reactions).

- DFT Calculations : Use Gaussian09 to model charge distribution. Compare Fukui indices to predict reactive sites .

- Experimental Validation : Perform kinetic studies (e.g., aldol condensation) under varying conditions (solvent polarity, temperature) to quantify rate enhancements .

Q. How to resolve contradictions in reported yields for Suzuki-Miyaura cross-coupling reactions involving the iodine substituent?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and XPhos-Pd-G3 with aryl boronic acids. Optimize solvent (THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) .

- Data Analysis : Apply error-propagation models to assess variability. Use ANOVA to identify significant factors (e.g., ligand choice impacts oxidative addition efficiency) .

- Mechanistic Studies : Conduct in situ NMR to monitor intermediates and propose competing pathways (e.g., protodeiodination vs. cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。